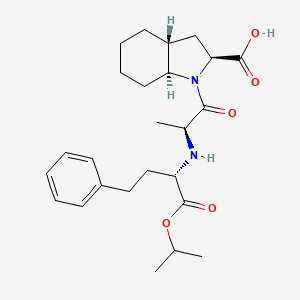
Trandolaprilat isopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trandolaprilat isopropyl ester is a chemical compound derived from trandolaprilat, which is the active metabolite of trandolapril. Trandolapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of trandolaprilat isopropyl ester involves the esterification of trandolaprilat with isopropyl alcohol. The process typically includes the use of a suitable acid catalyst to facilitate the esterification reaction. The reaction conditions may vary, but common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Trandolaprilat isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield trandolaprilat and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: Trandolaprilat and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Trandolaprilat isopropyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to ACE inhibition.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other compounds
作用机制
Trandolaprilat isopropyl ester, like trandolaprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing sodium and water retention .
相似化合物的比较
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Trandolaprilat isopropyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. The esterification can influence the compound’s solubility, absorption, and metabolism, potentially leading to variations in its therapeutic efficacy and duration of action .
属性
分子式 |
C25H36N2O5 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1 |
InChI 键 |
ZPEIMRIRSAESCO-KVEDYDLGSA-N |
手性 SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


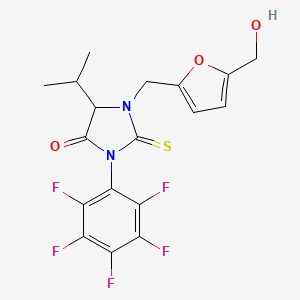
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
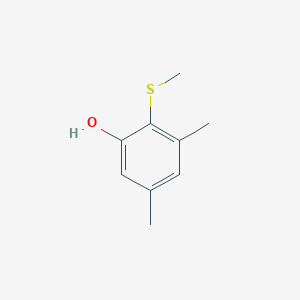
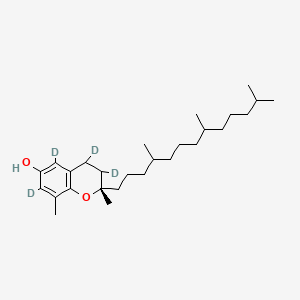
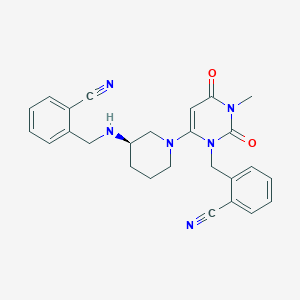
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
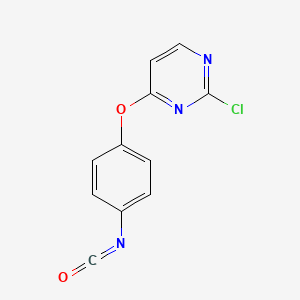
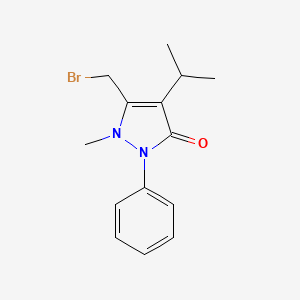
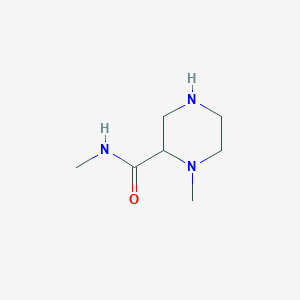
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
